molecular formula C11H18 B12370888 (1,3E,5E)-Undeca-1,3,5-triene-d5

(1,3E,5E)-Undeca-1,3,5-triene-d5

Cat. No.: B12370888
M. Wt: 155.29 g/mol
InChI Key: JQQDKNVOSLONRS-IAVOJCGMSA-N
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Description

(1,3E,5E)-Undeca-1,3,5-triene-d5 is a deuterated hydrocarbon compound with the molecular formula C11H15D5. This compound is characterized by the presence of three conjugated double bonds in the 1, 3, and 5 positions of the undecane chain. The deuterium atoms replace five hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3E,5E)-Undeca-1,3,5-triene-d5 typically involves the deuteration of the corresponding hydrocarbon. One common method is the catalytic deuteration of 1,3,5-undecatriene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures and pressures, to ensure the complete incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3E,5E)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

(1,3E,5E)-Undeca-1,3,5-triene-d5 has several scientific research applications:

    Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

    Analytical Chemistry: Employed in mass spectrometry for the calibration of instruments.

    Biological Studies: Utilized in tracer studies to track metabolic pathways.

    Material Science: Investigated for its potential in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1,3E,5E)-Undeca-1,3,5-triene-d5 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. The compound does not have specific molecular targets or pathways but serves as a tool in various analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    (1,3E,5E)-Undeca-1,3,5-triene: The non-deuterated version of the compound.

    (1,3E,5E)-Octa-1,3,5-triene: A shorter chain analogue with similar conjugated double bonds.

    (1,3E,5E)-Deca-1,3,5-triene: Another analogue with a different chain length.

Uniqueness

The uniqueness of (1,3E,5E)-Undeca-1,3,5-triene-d5 lies in its deuterium content, which provides distinct advantages in spectroscopic and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR and mass spectrometry, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18

Molecular Weight

155.29 g/mol

IUPAC Name

(3E,5E)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+/i2D3,4D2

InChI Key

JQQDKNVOSLONRS-IAVOJCGMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C/C=C/C=C

Canonical SMILES

CCCCCC=CC=CC=C

Origin of Product

United States

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